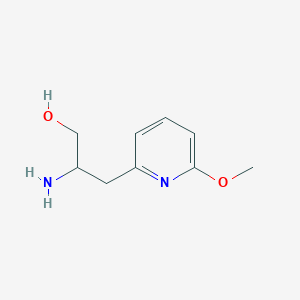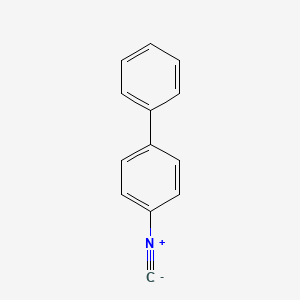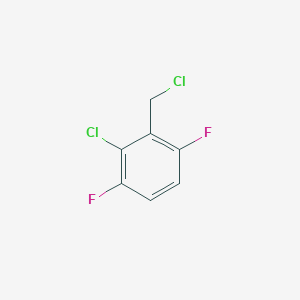
4,4-Dimethylpentane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethylpentane-1,2-diol is an organic compound with the molecular formula C7H16O2 It is a branched diol, meaning it contains two hydroxyl (-OH) groups attached to a branched carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Dimethylpentane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of 4,4-dimethylpentane-1,2-dione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding diketone. This process can be optimized for higher yields and purity by adjusting parameters such as pressure, temperature, and catalyst type.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethylpentane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium under acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether or THF.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed:
Oxidation: Formation of 4,4-dimethylpentane-1,2-dione or corresponding carboxylic acids.
Reduction: Formation of 4,4-dimethylpentane.
Substitution: Formation of 4,4-dimethylpentane-1,2-dichloride.
Scientific Research Applications
4,4-Dimethylpentane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a stabilizing agent for proteins and enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,4-Dimethylpentane-1,2-diol exerts its effects depends on the specific application. In biochemical contexts, the hydroxyl groups can form hydrogen bonds with other molecules, influencing molecular interactions and stability. The compound may also participate in redox reactions, altering the oxidation state of other molecules.
Comparison with Similar Compounds
2,4-Dimethylpentane-1,2-diol: Similar structure but different positioning of methyl groups.
4,4-Dimethylhexane-1,2-diol: Similar structure with an additional carbon in the chain.
2,2-Dimethylpropane-1,3-diol: Different branching and positioning of hydroxyl groups.
Uniqueness: 4,4-Dimethylpentane-1,2-diol is unique due to its specific branching and the positioning of hydroxyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
123122-61-2 |
|---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
4,4-dimethylpentane-1,2-diol |
InChI |
InChI=1S/C7H16O2/c1-7(2,3)4-6(9)5-8/h6,8-9H,4-5H2,1-3H3 |
InChI Key |
NKKWYENCEXCGLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminetrihydrochloride](/img/structure/B13595274.png)

![6-Oxa-9-azaspiro[3.6]decan-2-ol](/img/structure/B13595285.png)
![2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]aceticacid](/img/structure/B13595305.png)

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoicacid](/img/structure/B13595312.png)




